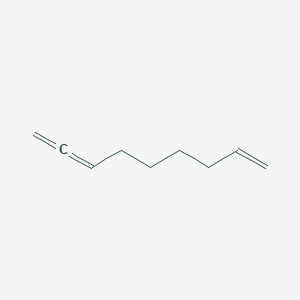
Mercury--palladium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury–palladium (1/1) is a compound formed by the combination of mercury and palladium in a 1:1 ratio. This compound is of significant interest in various fields due to its unique chemical properties and potential applications. Both mercury and palladium are transition metals, with mercury known for its liquid state at room temperature and palladium recognized for its catalytic properties in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of mercury–palladium (1/1) can be achieved through various methods. One common approach involves the direct reaction of mercury and palladium salts in an aqueous solution. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of mercury–palladium (1/1) often involves the use of mercury(II) chloride and palladium(II) chloride as starting materials. These compounds are dissolved in a suitable solvent, and the reaction is facilitated by the addition of a reducing agent. The resulting product is then purified through crystallization or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Mercury–palladium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of mercury and palladium, as well as the presence of other reagents.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as nitric acid or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or hydrazine.
Substitution: Substitution reactions can occur in the presence of ligands that can replace one of the metal centers, leading to the formation of new complexes.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of mercury(II) oxide and palladium(II) oxide, while reduction can yield elemental mercury and palladium .
Wissenschaftliche Forschungsanwendungen
Mercury–palladium (1/1) has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in biological assays and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain cancers and bacterial infections.
Wirkmechanismus
The mechanism by which mercury–palladium (1/1) exerts its effects involves the interaction of its metal centers with various molecular targets. In catalytic processes, palladium often facilitates the formation and breaking of chemical bonds, while mercury can enhance the reactivity of the compound. The specific pathways involved depend on the nature of the reaction and the substrates used .
Vergleich Mit ähnlichen Verbindungen
Mercury(II) chloride: Known for its use in organic synthesis and as a disinfectant.
Palladium(II) chloride: Widely used as a catalyst in organic reactions.
Platinum compounds: Similar to palladium in catalytic properties but often more expensive and less reactive.
Uniqueness: Mercury–palladium (1/1) is unique due to the combination of mercury’s liquid state and palladium’s catalytic properties.
Eigenschaften
CAS-Nummer |
12162-27-5 |
|---|---|
Molekularformel |
HgPd |
Molekulargewicht |
307.01 g/mol |
IUPAC-Name |
mercury;palladium |
InChI |
InChI=1S/Hg.Pd |
InChI-Schlüssel |
ORLVBBQARMEANN-UHFFFAOYSA-N |
Kanonische SMILES |
[Pd].[Hg] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


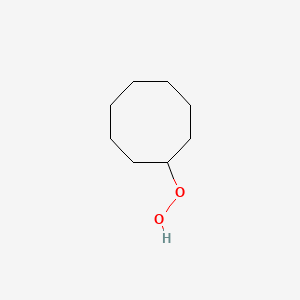
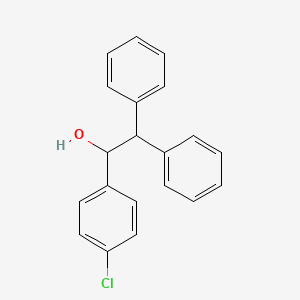
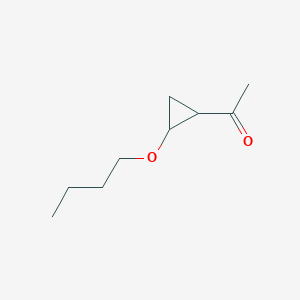
![4,4,6-trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14731736.png)
![[(1-Chloro-2,2-diethoxycyclopropyl)sulfanyl]benzene](/img/structure/B14731746.png)

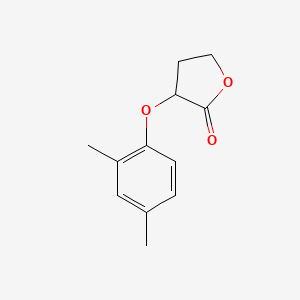
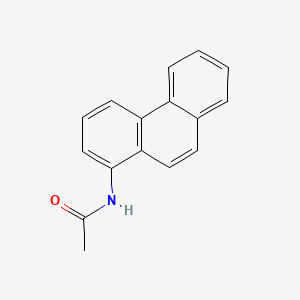

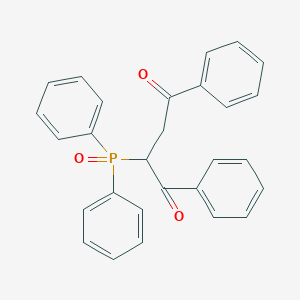
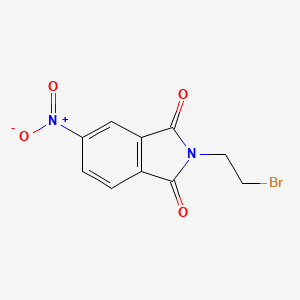
![1-hexadecyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea](/img/structure/B14731765.png)
